molecular formula C12H12F2O3 B7779501 Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate

Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate

Cat. No.: B7779501
M. Wt: 242.22 g/mol
InChI Key: LUTFKQFZOOYKTH-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate (CAS 493004-53-8) is a high-purity fluorinated organic compound offered for research and development purposes. This ester, with a molecular formula of C12H12F2O3 and a molecular weight of 242.22 g/mol, serves as a versatile building block in synthetic organic chemistry, particularly for accessing complex heterocyclic systems . Compounds within the oxobutanoate ester family are recognized as valuable intermediates in the preparation of biologically active molecules, including pyrazole derivatives which are of significant interest in medicinal chemistry for their wide range of pharmacological properties . As a research chemical, it is strictly for use in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling. The compound is classified with GHS07 hazard warnings and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Key precautionary measures include using only outdoors or in a well-ventilated area, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)7-8(15)6-9-10(13)4-3-5-11(9)14/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTFKQFZOOYKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel condensation between ethyl acetoacetate and 2,6-difluorobenzaldehyde is the most widely reported laboratory-scale method. In a representative procedure, 2,6-difluorobenzaldehyde (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in toluene under reflux, catalyzed by piperidine (10 mol%) . The reaction proceeds via deprotonation of the β-ketoester, forming an enolate that attacks the aldehyde carbonyl.

Optimization Insights:

  • Solvent Effects: Toluene outperforms ethanol or THF, reducing side product formation by 15% .

  • Catalyst Screening: Piperidine achieves 92% yield vs. 78% with pyrrolidine due to enhanced nucleophilicity .

  • Temperature: Reactions at 110°C for 6 hours maximize conversion, whereas prolonged heating (>8 hours) degrades the product .

Table 1: Knoevenagel Condensation Parameters

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (10 mol%)Piperidine9298.5
SolventToluene8997.2
Reaction Time6 hours9298.5

Claisen Condensation Method

Industrial synthesis often employs Claisen esterification due to lower costs and simpler purification. Ethyl difluoroacetate reacts with ethyl acetate in the presence of sodium ethoxide, forming the β-ketoester backbone . A scaled-up protocol involves:

  • Cooling ethyl acetate to 5°C and adding sodium ethoxide (1.1 equiv).

  • Dropwise addition of ethyl difluoroacetate (1.0 equiv) over 2 hours.

  • Heating to 65°C for 2 hours, followed by acid quenching with H₂SO₄ .

Key Advantages:

  • Yield: 95.5% at pilot scale .

  • Cost Efficiency: Sodium ethoxide ($0.50/mol) reduces reagent expenses by 40% compared to chiral catalysts .

  • Byproduct Management: Residual ethanol is removed via distillation, achieving >99% purity .

Catalytic Asymmetric Synthesis

Chiral oxazaborolidine catalysts enable enantioselective synthesis of (R)- and (S)-configured derivatives. In a recent advance, (S)-BINOL-derived oxazaborolidine (5 mol%) facilitates asymmetric aldol addition between ethyl glyoxylate and 2,6-difluorophenylacetone . The reaction proceeds in dichloromethane at −20°C, affording the (R)-enantiomer with 98% ee.

Mechanistic Considerations:

  • The catalyst activates the ketone via Lewis acid coordination, steering nucleophilic attack to the si face .

  • Substituent effects: Electron-withdrawing fluorine atoms accelerate reaction rates by 30% compared to chloro analogs .

Table 2: Enantioselective Synthesis Performance

Catalystee (%)Yield (%)
(S)-BINOL-oxazaborolidine9885
Jacobsen’s thiourea8278

Industrial-Scale Production Techniques

Large-scale manufacturing prioritizes continuous flow reactors and solvent recycling. A patented system couples Claisen condensation with in-line purification:

  • Reaction Zone: Static mixers ensure rapid heat dissipation, maintaining 65°C ± 2°C .

  • Workup Module: Liquid-liquid extraction removes sodium salts using heptane/water biphasic systems .

  • Crystallization: Cooling to −10°C precipitates 99.2% pure product, minimizing column chromatography .

Economic Metrics:

  • Throughput: 500 kg/day per reactor line .

  • Solvent Recovery: 95% toluene recycled via distillation .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Cost ($/kg)Scalability
Knoevenagel92120Lab-scale
Claisen95.545Industrial
Asymmetric Catalysis85310Pilot-scale
  • Knoevenagel: Preferred for R&D due to flexibility in modifying substituents .

  • Claisen: Dominates bulk production; 30% lower carbon footprint than batch processes .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid. A patented method for analogous compounds ( ) demonstrates:

  • Reagents : Aqueous NaOH (2 M), followed by dilute HCl for acidification.

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Product : 4-(2,6-difluorophenyl)-3-oxobutanoic acid.

  • Mechanism : Base-catalyzed saponification followed by protonation.

Reaction equation:

Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoateNaOH, H2O4-(2,6-difluorophenyl)-3-oxobutanoic acid+EtOH\text{Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-(2,6-difluorophenyl)-3-oxobutanoic acid} + \text{EtOH}

This reaction is critical for generating bioactive acid derivatives used in pharmaceutical intermediates .

Condensation Reactions

The β-keto group participates in cyclocondensation with nitrogen nucleophiles. For example:

  • With guanidine derivatives : Forms pyrimidine analogs, as shown in a synthesis study ( ).

    • Reagents : 1-(4-Cyanophenyl)guanidine nitrate, sodium ethoxide.

    • Conditions : Reflux in ethanol for 12 hours.

    • Product : 4-(4-Benzyl-6-aminopyrimidin-2-ylamino)benzonitrile derivatives.

ParameterValue
Yield~60–70% (estimated)
Key StepEnolate formation → nucleophilic attack

This reactivity is leveraged to build heterocyclic scaffolds for drug discovery .

Nucleophilic Additions

The keto group undergoes nucleophilic attacks, such as:

  • Michael Addition : With amines or alcohols at the α-position to the ketone.

    • Example : Reaction with benzylamine in THF at 25°C yields β-amino ketone derivatives.

    • Selectivity : Controlled by pH and temperature to minimize side reactions ().

Reaction equation:

Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate+R-NH2R-NH-CH2CO-C6H3F2COOEt\text{this compound} + \text{R-NH}_2 \rightarrow \text{R-NH-CH}_2-\text{CO-C}_6\text{H}_3\text{F}_2-\text{COOEt}

Enolate Alkylation

Under basic conditions, enolate intermediates form and react with alkyl halides:

  • Base : LDA (lithium diisopropylamide) at −78°C.

  • Electrophile : Methyl iodide or benzyl bromide.

  • Product : Alkylated derivatives at the α-carbon ().

Alkylating AgentProductYield (%)
CH₃IEthyl 2-methyl-4-(2,6-difluorophenyl)-3-oxobutanoate65
BnBrEthyl 2-benzyl-4-(2,6-difluorophenyl)-3-oxobutanoate58

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol:

  • Reagents : NaBH₄ in methanol.

  • Conditions : 0°C to room temperature, 2 hours.

  • Product : Ethyl 4-(2,6-difluorophenyl)-3-hydroxybutanoate.

Reaction equation:

EtOOC-C(O)-C6H3F2CH2NaBH4EtOOC-CH(OH)-C6H3F2CH2\text{EtOOC-C(O)-C}_6\text{H}_3\text{F}_2-\text{CH}_2 \xrightarrow{\text{NaBH}_4} \text{EtOOC-CH(OH)-C}_6\text{H}_3\text{F}_2-\text{CH}_2

Decarboxylative Cross-Coupling

In Pd-catalyzed reactions, the ester group participates in cross-couplings:

  • Catalyst : Pd(PPh₃)₄.

  • Conditions : Microwave irradiation at 120°C for 1 hour.

  • Product : Difluorophenyl-substituted alkenes or arenes ( ).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)
Ester HydrolysisNaOH, HCl, 80°CCarboxylic acid derivative85–90
CondensationGuanidine, NaOEt, ethanolPyrimidine analog60–70
Michael AdditionBenzylamine, THF, 25°Cβ-Amino ketone75
Enolate AlkylationLDA, CH₃I, −78°Cα-Methylated derivative65
ReductionNaBH₄, MeOHSecondary alcohol80

Mechanistic Insights

  • Enolate Stability : The electron-withdrawing difluorophenyl group stabilizes enolate intermediates, enhancing reactivity in alkylation and condensation ( ).

  • Steric Effects : The 2,6-difluoro substitution on the phenyl ring reduces steric hindrance, favoring nucleophilic attacks at the ketone position ( ).

Scientific Research Applications

Chemical Synthesis

Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions including:

  • Esterification: Used to produce other esters.
  • Reduction: Can be reduced to yield alcohol derivatives.
  • Substitution Reactions: The ester group can be replaced by nucleophiles in synthetic pathways.

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties: In vitro studies have shown significant inhibition of bacterial growth.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest its potential use in developing antimicrobial agents.

Pharmaceutical Development

The compound is being investigated for its potential as a precursor in pharmaceutical synthesis. Its unique properties may lead to the development of new drugs targeting specific biological pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The results indicated that the compound could serve as a basis for new antimicrobial therapies.

Case Study 2: Anti-inflammatory Research

In another study, researchers explored the anti-inflammatory properties of this compound. It was found to inhibit specific inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 4-(2,4-Difluorophenyl)-3-Oxobutanoate

  • Structural Difference : Fluorine atoms at the 2- and 4-positions of the phenyl ring instead of 2,4.
  • However, the electronic effects are less pronounced due to the asymmetric substitution pattern .

Ethyl 4-(2,6-Dichlorophenyl)-3-Oxobutanoate

  • Structural Difference : Chlorine replaces fluorine at the 2,6-positions.
  • Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase steric bulk and enhance the electrophilicity of the ketone. This compound may exhibit higher stability but lower solubility in polar solvents compared to the difluoro analog .

Ester Group Modifications

Methyl 4-(2,6-Difluorophenyl)-3-Oxobutanoate

  • Structural Difference : Methyl ester group instead of ethyl.
  • This variant is often preferred in prodrug designs requiring faster hydrolysis .

Cyclic and Heterocyclic Derivatives

Ethyl 4-(4-Methyl-2,6-Dioxocyclohexyl)-3-Oxobutanoate

  • Structural Difference : A cyclohexyl ring with two ketone groups replaces the difluorophenyl moiety.
  • Impact : The rigid cyclic structure limits conformational flexibility, reducing reactivity in open-chain reactions. However, the diketone system enables chelation with metal catalysts, useful in asymmetric synthesis .

Fluorination Patterns on the Butanoate Chain

Ethyl 4,4-Difluoro-3-Oxobutanoate

  • Structural Difference: Fluorines at the 4,4-positions of the butanoate chain instead of the phenyl ring.
  • Impact : The geminal difluoro group increases acidity at the α-carbon (pKa ~12–14), making it a stronger nucleophile in aldol reactions. However, the lack of aromatic substitution diminishes π-π stacking interactions in solid-state structures .

Key Data Tables

Table 1: Structural and Molecular Properties

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
This compound 493004-53-8 C₁₂H₁₂F₂O₃ 254.22 g/mol 2,6-difluorophenyl, ethyl ester
Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate 5933-17-5 C₁₂H₁₂F₂O₃ 254.22 g/mol 2,4-difluorophenyl, ethyl ester
Mthis compound 769195-26-8 C₁₁H₁₀F₂O₃ 240.19 g/mol 2,6-difluorophenyl, methyl ester

Table 2: Reactivity and Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) Key Reactivity
This compound Not reported Not reported Moderate (DMF, DMSO) High ketone electrophilicity; prone to enolate formation
Ethyl 4,4-difluoro-3-oxobutanoate Not reported Not reported High (THF, Acetone) Enhanced α-carbon acidity; suitable for aldol reactions
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate Not reported Not reported Low (Chloroform, Toluene) Stable under acidic conditions; slow hydrolysis

Biological Activity

Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the difluorophenyl group enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for further research in therapeutic applications.

Structural Characteristics

The compound features a unique structure that includes:

  • Difluorophenyl group : Enhances biological activity through improved binding interactions.
  • Ester moiety : Facilitates transport across biological membranes and can undergo hydrolysis to release the active acid form.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The difluorophenyl group increases binding affinity, while the ester component allows for metabolic conversion into active forms that can modulate biological pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that derivatives of oxobutanoates can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structural motifs have demonstrated the ability to induce apoptosis in breast cancer cells by disrupting microtubule assembly and enhancing caspase activity .

Case Studies

  • Anticancer Activity : In one study, derivatives of ethyl oxobutanoates were shown to inhibit cell proliferation in MDA-MB-231 breast cancer cells, with specific compounds causing significant morphological changes indicative of apoptosis at concentrations as low as 1 µM .
  • Enzyme Interaction Studies : this compound has been proposed as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity suggests it could be beneficial in understanding metabolic pathways involved in disease.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundDifluorophenyl group, ester moietyAntimicrobial, anticancer
Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoateSimilar difluorophenyl groupInvestigated for similar activities
Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoateHalogenated pyridine ringAnticancer and antimicrobial properties

Synthesis Methods

Various synthesis methods have been reported for compounds related to ethyl oxobutanoates. The general approach involves:

  • Formation of the ester : Reacting appropriate acetic acid derivatives with fluorinated phenols.
  • Purification : Using techniques such as recrystallization or chromatography to isolate the desired compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate
Reactant of Route 2
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Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate

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